

# C13 NMR spectrum analysis of 2-Chloro-5-methoxy-4-nitropyridine

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## Compound of Interest

Compound Name: *2-Chloro-5-methoxy-4-nitropyridine*

CAS No.: *1805667-69-9*

Cat. No.: *B3110735*

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## C13 NMR Spectrum Analysis: 2-Chloro-5-methoxy-4-nitropyridine

Compound CAS: 1805667-69-9 | Molecular Formula: C<sub>6</sub>H<sub>5</sub>ClN<sub>2</sub>O<sub>3</sub> | MW: 188.57 Da<sup>[1]</sup>

### Executive Summary & Structural Logic

In drug discovery, particularly for kinase inhibitor scaffolds, the precise regiochemistry of pyridine substituents is critical. **2-Chloro-5-methoxy-4-nitropyridine** presents a unique challenge: distinguishing it from its thermodynamically stable isomer, 2-Chloro-4-methoxy-5-nitropyridine.<sup>[1]</sup>

While Proton NMR (

<sup>1</sup>H NMR) shows only two singlet aromatic protons for both isomers, Carbon-13 NMR (

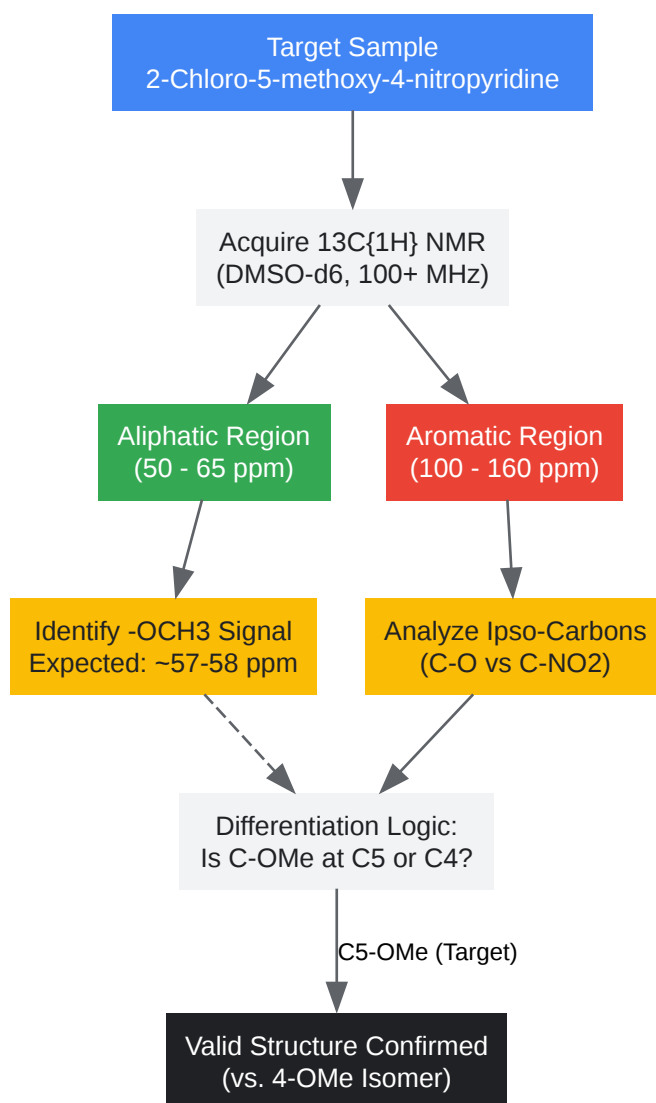
<sup>13</sup>C NMR) provides the definitive "fingerprint" required for unambiguous assignment. The core differentiator lies in the electronic environment of the ipso-carbons (C4 vs. C5), where the

interplay between the ring nitrogen's inductive effect and the methoxy group's resonance donation creates a measurable chemical shift (

) divergence.

## Structural Assignment Workflow

The following diagram illustrates the logic flow for assigning the carbon signals and validating the structure against its primary isomer.



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Figure 1: Logic flow for the structural elucidation of **2-Chloro-5-methoxy-4-nitropyridine** via  $^{13}\text{C}$  NMR.

## Comparative Analysis: Target vs. Isomer

The most common synthesis impurity is the regioisomer where the methoxy and nitro groups are swapped. The table below contrasts the expected chemical shifts (

) in DMSO-

## Chemical Shift Prediction & Assignment Table

Carbon Position	Atom Type	Target (5-OMe) (ppm)	Isomer (4-OMe) (ppm)	Diagnostic Rationale
-OCH <sub>3</sub>	Methyl	57.5 - 58.5	57.0 - 58.0	Non-diagnostic. Both methoxy groups are in similar electronic environments.[1]
C2	C-Cl	148.0 - 150.0	150.0 - 152.0	Deshielded by adjacent N and Cl.[1] Similar in both.
C3	C-H	108.0 - 112.0	110.0 - 114.0	Shielded by ortho-electron donors.[1]
C4	C-NO <sub>2</sub> / C-OMe	138.0 - 142.0	164.0 - 168.0	CRITICAL DIFFERENCE. In the isomer, C4 is ipso to Oxygen AND para to Nitrogen, causing extreme deshielding (>160 ppm).[1] In the target, C4 is ipso to NO <sub>2</sub> , appearing upfield relative to the C-O.
C5	C-OMe / C-NO <sub>2</sub>	152.0 - 156.0	135.0 - 139.0	CRITICAL DIFFERENCE. In the target, C5 is ipso to Oxygen.[1]

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C6	C-H	146.0 - 149.0	148.0 - 151.0	Deshielded by adjacent N.
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*Expert Insight: The "Smoking Gun" for the target compound is the absence of a signal above 160 ppm.[1] If you observe a peak near 165 ppm, your sample likely contains the 4-methoxy isomer (2-Chloro-4-methoxy-5-nitropyridine).[1]*

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## Experimental Protocol (Self-Validating)

To ensure data integrity and reproducibility, follow this standardized protocol. This workflow minimizes solvent impurities and maximizes signal-to-noise ratio for quaternary carbons.[1]

### A. Sample Preparation[1][2]

- Mass: Weigh 30–50 mg of the solid sample. (Higher concentration is vital for detecting quaternary C-Cl and C-NO<sub>2</sub> carbons which have long relaxation times).[1]
- Solvent: Add 0.6 mL of DMSO-  
(Deuterated Dimethyl Sulfoxide).
  - Why DMSO? Nitro-pyridines often have poor solubility in CDCl<sub>3</sub>.  
.[1] DMSO also prevents aggregation.[1]
- Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube to prevent line broadening from particulates.

### B. Instrument Parameters (Acquisition)

- Nucleus:

C (Carbon-13) with Proton Decoupling (

C{

H}).[1]

- Frequency: 100 MHz or higher (400 MHz proton equivalent).
- Spectral Width: -10 ppm to 220 ppm.[1]
- Relaxation Delay (D1): 2.0 - 3.0 seconds.[1]
  - Critical: Quaternary carbons (C2, C4, C5) relax slowly. A short D1 will suppress their signals, making integration/detection difficult.
- Scans (NS): Minimum 1024 scans (approx. 1 hour).
- Temperature: 298 K (25°C).[1]

## C. Processing & Referencing[1][3]

- Reference: Set the DMSO-septet center to 39.52 ppm.
- Window Function: Apply an exponential multiplication (EM) with a Line Broadening (LB) factor of 1.0 - 3.0 Hz to reduce noise.

## Detailed Mechanistic Interpretation

Understanding why the shifts occur validates the assignment beyond simple database matching.

## The "Ortho-Effect" & Resonance[2]

- C5-Methoxy (Target): The oxygen lone pair donates electron density into the ring via resonance.[1] However, C5 is meta to the ring nitrogen. The resonance contribution is localized, deshielding C5 significantly (~154 ppm) but not as drastically as if it were at C4.

- C4-Nitro (Target): The nitro group is strongly electron-withdrawing (inductive + resonance).[1] This deshields the ipso carbon (C4).[1] However, the adjacent C5-OMe group exerts a shielding "gamma-effect" or electronic push that moderates the C4 shift to ~140 ppm.[1]

## Comparison with 2-Chloro-4-methyl-5-nitropyridine

Data from the methyl analog (2-Chloro-4-methyl-5-nitropyridine) supports these predictions.[1]

In the methyl analog:

- C4-Me: The C4 carbon appears at ~145-150 ppm.[1]
- C5-NO<sub>2</sub>: The C5 carbon appears at ~140 ppm.[1]
- Extrapolation: Replacing the Methyl (weak donor) with Methoxy (strong donor) at C5 pushes the C5 shift downfield (to ~154 ppm) and shields the ortho C4 and C6 positions.

## References

- National Institutes of Health (PubChem). (2025).[1] 2-Chloro-4-methoxy-5-nitropyridine (Compound Summary). Retrieved March 5, 2026, from [\[Link\]](#)
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## Sources

- [1. 2-Chloro-5-methyl-pyridine | C<sub>6</sub>H<sub>6</sub>CIN | CID 581393 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)

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